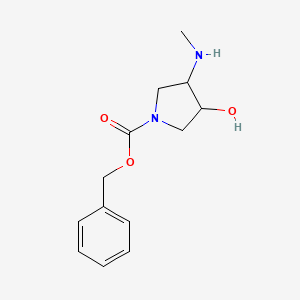

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans

Description

rac-Benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans is a chiral pyrrolidine derivative characterized by a racemic (rac) mixture of enantiomers. Its trans configuration places the hydroxy (C3) and methylamino (C4) groups on opposite sides of the pyrrolidine ring. Key properties include:

- Molecular formula: C₁₃H₁₈N₂O₃

- Molecular weight: 250.30 g/mol

- Purity: ≥95% (as per commercial specifications) .

The benzyl carbamate group at position 1 acts as a protecting group, while the hydroxy and methylamino substituents confer hydrogen-bonding and nucleophilic properties. This compound is used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where stereochemical precision is critical.

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

benzyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O3/c1-14-11-7-15(8-12(11)16)13(17)18-9-10-5-3-2-4-6-10/h2-6,11-12,14,16H,7-9H2,1H3 |

InChI Key |

DFHWAMADCHWXNC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.

Methylamination: Introduction of the methylamino group at the 4-position.

Carboxylation: Introduction of the carboxylate group at the 1-position.

Benzylation: Introduction of the benzyl group at the nitrogen atom.

The reaction conditions often involve the use of catalysts such as palladium on carbon and solvents like methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group back to a hydroxyl group.

Substitution: Replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

Scientific Research Applications

rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrrolidine Derivatives with Carbamate Protections

tert-Butyl (3R,4R)-3-Hydroxy-4-(Hydroxymethyl)Pyrrolidine-1-Carboxylate

- Molecular formula: C₁₀H₁₉NO₄

- Molecular weight : 217.26 g/mol

- Key differences: Replaces the benzyl carbamate with a tert-butyl carbamate, reducing steric bulk. Substituents: Hydroxy (C3) and hydroxymethyl (C4) instead of hydroxy and methylamino.

- Physical properties : Liquid at room temperature (density ~1.086 g/mL, boiling point 219–221°C) .

- Applications: Intermediate in amino acid and drug synthesis; less reactive than benzyl-protected analogs due to tert-butyl stability .

rac-(3R,4R)-1-[(Benzyloxy)Carbonyl]-4-(Difluoromethyl)Pyrrolidine-3-Carboxylic Acid, Trans

- Molecular formula: C₁₄H₁₅F₂NO₄

- Molecular weight : 299.27 g/mol

- Key differences :

- Applications: Potential use in fluorinated drug candidates (e.g., kinase inhibitors).

Pyrrolidine Derivatives with Heterocyclic Substituents

(±)-trans-Methyl 1-Benzyl-4-(6-Fluoropyridin-3-yl)Pyrrolidine-3-Carboxylate

- Molecular formula : C₁₈H₂₀FN₂O₂ (estimated)

- Methyl ester at C3 instead of hydroxy, reducing polarity .

- Applications : Building block for kinase inhibitors or agrochemicals.

rac-(3R,4S)-1-Benzyl-4-(1-Methyl-1H-Pyrazol-4-yl)Pyrrolidine-3-Carboxylic Acid Dihydrochloride

Physicochemical and Analytical Data

The tert-butyl analog’s liquid state (vs. solid for benzyl derivatives) simplifies handling in flow chemistry. Fluorinated analogs exhibit distinct C-F IR stretches and higher molecular weights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.